molecular formula C13H10N2OS2 B3489353 N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

Cat. No.: B3489353
M. Wt: 274.4 g/mol
InChI Key: IVAQBRLWAHPZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(1,3-Benzothiazol-2-yl)-5-methylthiophene-2-carboxamide is a small molecule featuring a benzothiazole core linked to a 5-methylthiophene ring via a carboxamide bridge. This compound is a subject of interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents. With a molecular formula of C13H11N3OS2 and a molecular weight of 289.38 g/mol, it is supplied as a dry powder for research applications . Research Applications and Value The core benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological activities . This specific compound is a valuable intermediate or reference standard for researchers investigating the structure-activity relationships (SAR) of 2-substituted benzothiazole derivatives . Its structure is closely related to other bioactive molecules that have demonstrated promising anticancer activity against a range of human cancer cell lines, including lung (H1299), liver (Hepg2), and breast (MCF7) carcinomas . Furthermore, the benzothiazole moiety is known to mimic the adenine ring of ATP, allowing related compounds to act as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1, ABL2, CDK4, and CDK6 . This makes the compound a potential candidate for hit-to-lead optimization in oncology projects. Handling and Usage This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-6-7-11(17-8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQBRLWAHPZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 5-methylthiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide . The reaction conditions are generally mild, and the product can be obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene rings exhibit significant antimicrobial properties . N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide may serve as a lead compound in developing new antimicrobial agents . Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth in vitro, making them suitable candidates for further investigation in drug design.

Anticancer Potential

The compound's structure suggests potential anticancer activity . Benzothiazole derivatives are frequently evaluated for their efficacy against different cancer cell lines. Preliminary studies indicate that this compound could interact with proteins involved in cancer pathways, leading to growth inhibition of tumor cells .

Anti-tubercular Properties

Research has highlighted the potential of benzothiazole compounds as anti-tubercular agents . Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, especially in multidrug-resistant strains . The mechanisms of action may involve the inhibition of critical enzymes or pathways necessary for bacterial survival.

Organic Electronics

The unique properties of thiophene-based materials make them suitable for applications in organic electronics . Research has explored the use of thiophene derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiazole into the structure may enhance the electronic properties and stability of these materials .

Sensors

This compound can also be explored as a component in sensors for detecting biological analytes. The compound's ability to form stable complexes with various biomolecules could be leveraged to develop sensitive detection systems for DNA, proteins, or small bioanalytes .

Data Summary

The following table summarizes the biological activities and potential applications of this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
N-(6-amino-1,3-benzothiazol-2-yl)acetamideBenzothiazole core; acetamide groupAntimicrobial activity
N-(4-chlorophenyl)-N-(6-amino-1,3-benzothiazol-2-yl)carbamateBenzothiazole core; carbamate groupAnticancer properties
N-(6-amino-1,3-benzothiazol-2-yl)benzamideBenzothiazole core; benzamide groupNeuroprotective effects
2-Amino-N-(benzothiazol-2-yl)thioacetamideBenzothiazole core; thioacetamide groupAntiviral activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on benzothiazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) range that supports the potential use of these compounds in treating infections.
  • Anticancer Mechanism : In vitro studies on cancer cell lines treated with benzothiazole derivatives revealed apoptosis induction through caspase activation pathways. The specific interactions between these compounds and cellular targets were analyzed using molecular docking simulations .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can be compared to several related compounds, as outlined below:

Thiadiazole Derivatives

Example Compound : N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Feature Target Compound Thiadiazole Derivative
Core Structure Benzothiazole + thiophene carboxamide 1,3,4-Thiadiazole + thiophene carboxamide
Key Substituents Methyl group on thiophene Cyclopentylcarbamoyl sulfanyl group
Biological Activity Antimicrobial, anticancer Varied (dependent on substituents)

Comparison: The thiadiazole derivative lacks the benzothiazole ring but shares the thiophene carboxamide component.

Nitrothiophene-Benzothiazole Analogues

Example Compound : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Feature Target Compound Nitrothiophene Analogue
Substituent on Thiophene Methyl group Nitro group
Electronic Effects Electron-donating (methyl) Electron-withdrawing (nitro)
Bioactivity Improved metabolic stability Enhanced electrophilic reactivity

The methyl group in the target compound may offer better pharmacokinetic profiles due to reduced reactivity .

Triazole-Thiophene Hybrids

Example Compound : 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Feature Target Compound Triazole-Thiophene Hybrid
Heterocyclic Component Benzothiazole 1,2,3-Triazole
Functional Groups Methylthiophene carboxamide Chlorothiophene + triazole linkage
Mechanism Aromatic interactions Hydrogen bonding via triazole

Comparison : The triazole-thiophene hybrid utilizes a triazole spacer, which may enhance hydrogen-bonding interactions but lacks the planar benzothiazole system critical for intercalation-based mechanisms .

Pyrazole-Linked Benzothiazoles

Example Compound : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

Feature Target Compound Pyrazole-Linked Analogue
Linkage Type Direct amide bond Pyrazole spacer
Structural Flexibility Rigid Increased flexibility
Bioactivity Strong DNA binding Modified target selectivity

Benzoxazole Derivatives

Example Compound : N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Feature Target Compound Benzoxazole Derivative
Heteroatom in Core Sulfur (benzothiazole) Oxygen (benzoxazole)
Electronic Properties Higher polarizability (S atom) Lower polarizability (O atom)
Activity Enhanced intercalation Reduced DNA affinity

Comparison : The benzoxazole derivative’s oxygen atom decreases aromatic electron density, likely reducing DNA-binding efficacy compared to the sulfur-containing benzothiazole .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituent Bioactivity Ranking (1–5)
Target Compound Benzothiazole 5-Methylthiophene 4.5 (Antimicrobial)
Thiadiazole Derivative 1,3,4-Thiadiazole Cyclopentylcarbamoyl 3.0
Nitrothiophene Analogue Benzothiazole 5-Nitrothiophene 4.0 (Anticancer)
Triazole-Thiophene Hybrid 1,2,3-Triazole Chlorothiophene 3.5

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect LogP (Lipophilicity)
Methyl (target) Electron-donating 3.2
Nitro Electron-withdrawing 2.8
Chloro Mildly withdrawing 3.5

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl group at C5 of thiophene, benzothiazole protons) .
    • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
  • Crystallography :
    • Single-Crystal X-ray Diffraction (SHELX) : Resolve bond lengths/angles and confirm tautomeric forms. Use SHELXL for refinement and Mercury for visualization .

What initial biological screening approaches are recommended to assess the compound's potential therapeutic applications?

Basic Research Question

  • In Vitro Assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., K562 leukemia) to evaluate antiproliferative activity .
    • Enzyme Inhibition : Kinase inhibition profiling (e.g., Src/Abl kinases) using fluorescence-based assays .
  • Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains to identify broad-spectrum activity .

How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Advanced Research Question

  • Data Validation :
    • Replicate experiments under standardized conditions (e.g., cell line passage number, solvent controls).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Analysis : Compare crystallographic data to rule out polymorphism or solvate formation affecting activity .

What computational strategies are used to model interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : Employ AutoDock or Schrödinger Suite to predict binding modes with kinases (e.g., Abl1). Focus on hydrogen bonding with benzothiazole NH and hydrophobic interactions with the thiophene methyl group .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in explicit solvent models (e.g., GROMACS) over 100-ns trajectories .

How can researchers address low yields in the final coupling step during synthesis?

Advanced Research Question

  • Reagent Optimization :
    • Use in situ activation with CDI (1,1'-carbonyldiimidazole) to reduce acid chloride hydrolysis.
    • Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Workup Adjustments : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .

What are the best practices for analyzing polymorphic forms of the compound?

Advanced Research Question

  • Thermal Analysis :
    • DSC/TGA : Identify melting points and decomposition profiles of polymorphs .
  • Powder XRD : Compare diffraction patterns with single-crystal data to detect lattice variations .
  • Solvent Screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) to induce different crystalline forms .

How to design structure-activity relationship (SAR) studies to improve the compound's pharmacokinetic properties?

Advanced Research Question

  • Substituent Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂ at thiophene C5) to enhance metabolic stability .
    • Replace methyl with trifluoromethyl to improve lipophilicity and blood-brain barrier penetration .
  • ADMET Modeling : Predict bioavailability using SwissADME or pkCSM, prioritizing compounds with LogP < 3 and low CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.